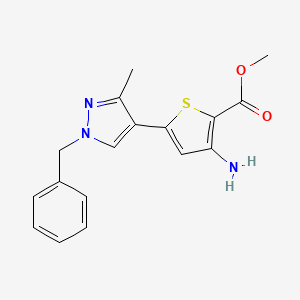

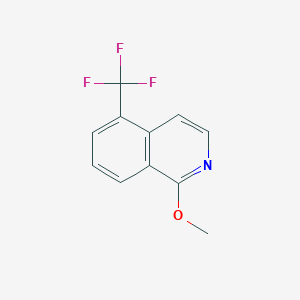

![molecular formula C6H4ClN3 B1141726 7-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-01-0](/img/structure/B1141726.png)

7-Chloro-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"7-Chloro-1H-pyrazolo[4,3-c]pyridine" is a compound of interest due to its potential in various applications, including chemical synthesis and possibly in biomedical fields. This compound belongs to the family of pyrazolopyridines, which are known for their diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including structures similar to 7-Chloro-1H-pyrazolo[4,3-c]pyridine, often starts from basic heterocyclic precursors like 2-chloro-3-formyl pyridine. These pathways can involve steps like reduction, oxidation, oximation, and cyclization to achieve the desired compound with a high degree of regioselectivity and yield (Huang Bin & Zha Zhenglin, 2011). Efficient synthetic routes have been developed to allow for the synthesis of functionally diverse derivatives of pyrazolo[4,3-c]pyridine, enabling a broad exploration of their chemical and biological properties (L. Smyth et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives, including 7-Chloro-1H-pyrazolo[4,3-c]pyridine, has been characterized through various spectroscopic methods. X-ray diffractometry and NMR spectroscopy have been particularly useful in confirming the structure and regioisomers of these compounds, providing insights into their molecular conformations and the relative positions of substituents (Fátima C Teixeira et al., 2013).

Chemical Reactions and Properties

Pyrazolopyridines exhibit a range of chemical reactivities that can be exploited for further functionalization. For example, their interaction with various reagents can lead to the formation of novel heterocyclic compounds, serving as key intermediates for the synthesis of more complex molecules (M. Gad-Elkareem et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolopyridines, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can influence the compound's behavior in chemical reactions and its potential use in various fields. Studies involving X-ray crystallography have provided detailed information on the crystalline structures of these compounds, contributing to a better understanding of their physical characteristics (N. S. Karthikeyan et al., 2010).

Chemical Properties Analysis

The chemical properties of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, such as reactivity with nucleophiles and electrophiles, are central to its utility in synthetic chemistry. Its chemical behavior in the presence of various reagents, catalysts, and under different reaction conditions has been extensively studied to optimize synthetic routes and to explore new reactions for derivative synthesis (Arindam Ghosh & A. Khan, 2014).

Aplicaciones Científicas De Investigación

-

Biomedical Applications

- Field: Biomedical research .

- Application: Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to purine bases adenine and guanine .

- Method: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .

- Results: Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents .

-

Synthesis Methods

- Field: Organic chemistry .

- Application: The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been a subject of interest .

- Method: Various synthetic strategies and approaches have been developed, with methods systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of each method have been considered .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed. It is recommended to handle the compound with appropriate safety measures5.

Direcciones Futuras

The future directions for the study and application of 7-Chloro-1H-pyrazolo[4,3-c]pyridine are not explicitly mentioned in the available data. However, given its structural similarity to purine bases, it may have potential applications in medicinal chemistry2.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original papers and sources12345.

Propiedades

IUPAC Name |

7-chloro-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDMSWSXGSRFCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=C(C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-pyrazolo[4,3-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

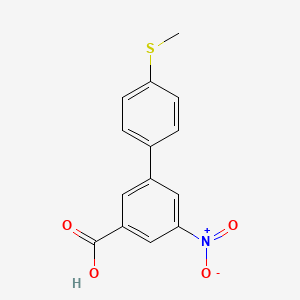

![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

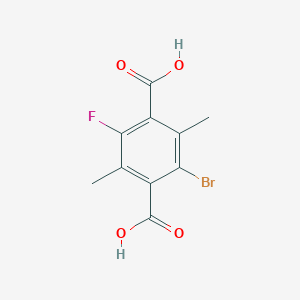

![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)